methyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
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Overview
Description
Methyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of bromine, methoxy, and phenyl groups further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological activities and interactions with biomolecules.
Medicine: Its potential pharmacological properties can be explored for developing new therapeutic agents.
Industry: The compound can be utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which methyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate exerts its effects depends on its interactions with molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes. The exact mechanism can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate: This compound shares similar structural features but lacks the quinazoline core.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with bromine and dimethoxyphenyl groups, but with a pyrazoline core.
Uniqueness
Methyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is unique due to its quinazoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H25BrN2O4 |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
methyl 2-[6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
InChI |
InChI=1S/C25H25BrN2O4/c1-30-18-10-11-19(22(14-18)31-2)25-27-21-12-9-17(26)13-20(21)24(16-7-5-4-6-8-16)28(25)15-23(29)32-3/h4-14,24-25,27H,15H2,1-3H3 |
InChI Key |
FPBGCCNRTQPCEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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